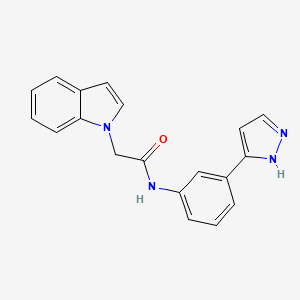
4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide, also known as TAK-915, is a novel small-molecule antagonist of the orexin 1 receptor (OX1R) that has shown promising results in preclinical studies as a potential treatment for various sleep disorders and neurological diseases.
Wirkmechanismus
4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide works by selectively blocking the OX1R, a G protein-coupled receptor that plays a critical role in regulating wakefulness and sleep. By blocking the OX1R, 4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide promotes wakefulness and reduces REM sleep, which can be beneficial for patients with sleep disorders. Additionally, 4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has been shown to reduce the release of amyloid-beta in the brain, which is thought to contribute to the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has been shown to have several biochemical and physiological effects, including increasing wakefulness, reducing REM sleep, improving cognitive function, and reducing amyloid-beta levels in the brain. However, 4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has also been associated with some adverse effects, such as decreased locomotor activity and decreased food intake, which need to be further investigated.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is its selectivity for the OX1R, which reduces the risk of off-target effects. Additionally, 4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has shown promising results in preclinical studies, indicating its potential as a therapeutic agent. However, 4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has some limitations for lab experiments, such as its poor solubility in water and its short half-life in vivo, which can affect its efficacy and bioavailability.
Zukünftige Richtungen
There are several potential future directions for the research and development of 4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide. One direction is to investigate the safety and efficacy of 4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide in clinical trials for the treatment of sleep disorders and neurological diseases. Another direction is to optimize the synthesis method of 4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide to improve its yield and purity. Additionally, further studies are needed to elucidate the mechanisms underlying the adverse effects of 4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide and to develop strategies to mitigate these effects. Finally, the potential of 4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide as a disease-modifying therapy for Alzheimer's disease warrants further investigation.
Synthesemethoden
The synthesis of 4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide involves the reaction of 4-amino-1-cyclopentyl-1H-pyrazole-3-carboxylic acid with 2,2,2-trifluoroethyl isocyanate in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is then purified by column chromatography or recrystallization to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has been extensively studied in preclinical models for its potential therapeutic effects on various sleep disorders and neurological diseases, including insomnia, narcolepsy, cataplexy, and Alzheimer's disease. In a study conducted on rats, 4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide was found to significantly increase wakefulness and reduce REM sleep, indicating its potential as a treatment for sleep disorders. In another study, 4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide was shown to improve cognitive function and reduce amyloid-beta levels in the brains of mice with Alzheimer's disease, suggesting its potential as a disease-modifying therapy for this debilitating condition.
Eigenschaften
IUPAC Name |
4-amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N4O/c12-11(13,14)6-18-5-8(15)9(17-18)10(19)16-7-3-1-2-4-7/h5,7H,1-4,6,15H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCQPZCJGKCETC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NN(C=C2N)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)quinazolin-4-amine](/img/structure/B2918345.png)

![N-(2-(dimethylamino)ethyl)-4-ethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2918348.png)

![N-(2-Methoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2918351.png)



![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2918361.png)
![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2918362.png)

![1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-YL]ethanone hydrochloride](/img/structure/B2918365.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2918366.png)
![N-(4-fluorophenyl)-2-{[4-(methylthio)phenyl]amino}pyridine-3-sulfonamide](/img/structure/B2918367.png)